

Application Notes and Protocols for ERD-3111 in In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor Alpha (ERα).[1][2][3] As a heterobifunctional molecule, **ERD-3111** recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This mechanism of action makes **ERD-3111** a promising therapeutic candidate for ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene that confer resistance to standard endocrine therapies.[1][5] Preclinical studies in mouse xenograft models have demonstrated that **ERD-3111** can lead to tumor regression and complete inhibition of tumor growth.[1][5][6][7][8]

These application notes provide a summary of the recommended dosage and a detailed protocol for in vivo mouse studies using **ERD-3111**, based on available preclinical data.

Data Presentation

Table 1: Summary of ERD-3111 In Vivo Efficacy in Mouse Xenograft Models



| Mouse Model | ERD-3111 Dosage (Oral) | Treatment Frequency | Treatment Duration | Tumor Growth Inhibition | Reference |
|--|------------------------------|------------------------|-----------------------|-------------------------------|-----------------|
| Parental MCF-7 Xenograft (Wild-Type ERα) | 10 mg/kg | Daily | Not Specified | Complete Inhibition | [1][5][6][7][8] |
| ESR1- Mutated MCF-7 Xenograft | 10 mg/kg | Daily | Not Specified | Complete Inhibition | [1][5][6][7][8] |

Experimental Protocols

1. Formulation of **ERD-3111** for Oral Administration

A recommended formulation for the oral administration of **ERD-3111** in mice at a dosage of 10 mg/kg is as follows:

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH2O

For detailed instructions on preparing the formulation, please refer to the manufacturer's guidelines.

2. MCF-7 Xenograft Mouse Model Protocol

This protocol outlines the key steps for establishing an MCF-7 xenograft model and evaluating the in vivo efficacy of **ERD-3111**.



a. Animal Model:

- Female immunodeficient mice (e.g., BALB/c nude or NSG) are recommended.
- Mice should be acclimated for at least one week before the start of the experiment.

b. Cell Culture:

- MCF-7 cells (or the desired ESR1-mutated variant) should be cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) under standard conditions (37°C, 5% CO₂).
- Cells should be harvested during the exponential growth phase for implantation.
- c. Tumor Implantation:
- Resuspend the harvested MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 μL into the flank of each mouse.
- To support the growth of these estrogen-dependent tumors, an estrogen pellet (e.g., 0.72 mg 17β-estradiol) should be implanted subcutaneously a few days prior to or on the day of tumor cell injection.

d. ERD-3111 Administration:

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Administer ERD-3111 or the vehicle control orally (e.g., by gavage) at the desired dosage and frequency (e.g., 10 mg/kg, daily).
- e. Monitoring and Endpoints:
- Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice to assess toxicity.



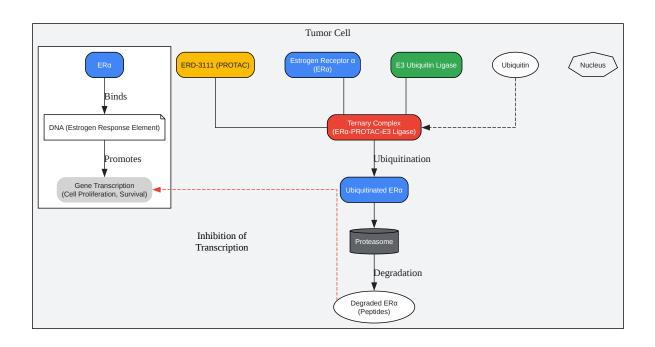
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be used for downstream analyses such as Western blotting to confirm ERα degradation, immunohistochemistry, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mandatory Visualization

Signaling Pathway of ERD-3111 Action

The following diagram illustrates the mechanism of action of **ERD-3111** as a PROTAC for the degradation of $ER\alpha$.





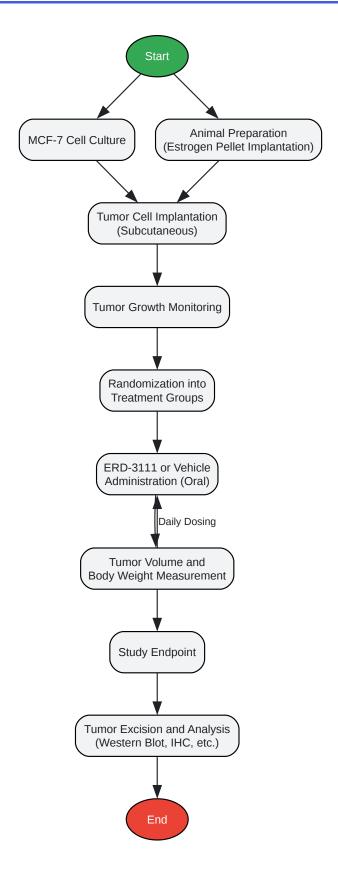
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Caption: Mechanism of **ERD-3111**-mediated ER α degradation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for conducting an in vivo study to evaluate the efficacy of **ERD-3111**.





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Caption: Workflow for **ERD-3111** in vivo efficacy studies.



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